![molecular formula C16H14N4OS B5762481 3-cyclopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B5762481.png)
3-cyclopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide
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Description
“3-cyclopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicine
This compound may have potential applications in medicine. For instance, derivatives of similar compounds have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemistry
In biochemistry, this compound could be used in the study of various biological processes. For example, it could be used in molecular docking studies to evaluate probable interactions with different enzymes, which could provide new insights for developing potential antimicrobial agents .
Pharmacology
In pharmacology, this compound could be used in the development of new drugs. It could be used to synthesize various scaffolds for screening different pharmacological activities . Moreover, it could be used in the study of potential inhibitors for novel viruses .
Agriculture
In agriculture, this compound could be used to promote plant growth and increase seed yield and oil content . Moreover, it could be used in the development of fungicides .
Veterinary Medicine
In veterinary medicine, this compound could be used in the treatment of various animal diseases. Similar compounds have shown potential as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Industrial Applications
In industrial applications, this compound could be used in the synthesis of functional dyes . Moreover, it could be used in the development of new materials with unique properties.
properties
IUPAC Name |
5-cyclopropyl-2-phenyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-16-17-8-9-22-16)14-10-13(11-6-7-11)19-20(14)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDZSBXKPUSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
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